Brovanexine hydrochloride
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Overview
Description
Brovanexine hydrochloride is a derivative of bromhexine, primarily used as an adjunct to antibacterials in the treatment of respiratory-tract infections. It is known for its mucolytic properties, which help in reducing the viscosity of respiratory tract fluids, thereby facilitating easier expulsion of mucus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of brovanexine hydrochloride involves several steps, starting with the reaction of 2-amino-3,5-dibromobenzyl alcohol with a chlorinating reagent at a specific temperature and time. This is followed by reduced pressure distillation to obtain the intermediate 2,4-dibromo-6-chloromethyl aniline. The final product is achieved through further reactions and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The intermediate compounds are carefully monitored, and the final product undergoes rigorous quality checks to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Brovanexine hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various brominated and chlorinated derivatives, which are further processed to obtain the final this compound compound .
Scientific Research Applications
Brovanexine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying mucolytic agents and their interactions.
Biology: Investigated for its effects on respiratory tract fluids and mucus viscosity.
Medicine: Primarily used in the treatment of respiratory conditions like chronic obstructive pulmonary disease (COPD), asthma, and bronchitis. .
Mechanism of Action
The mechanism of action of brovanexine hydrochloride centers around its ability to break down and reduce the viscosity of mucus in the respiratory tract. This is achieved through its mucolytic properties, which involve disrupting the disulfide bonds in mucoproteins. By enhancing mucociliary clearance, this compound enables easier breathing and reduces the burden of respiratory infections. Additionally, it exhibits mild anti-inflammatory properties, further contributing to its therapeutic effectiveness .
Comparison with Similar Compounds
Similar Compounds
Bromhexine hydrochloride: A precursor to brovanexine hydrochloride, also used as a mucolytic agent.
Ambroxol hydrochloride: Another mucolytic agent with similar properties but different chemical structure.
Acetylcysteine: Known for its mucolytic and antioxidant properties.
Uniqueness of this compound
This compound stands out due to its enhanced mucolytic properties and its ability to significantly increase the output volume of respiratory tract fluid. It also shows a tendency to reduce the viscosity of sputum more effectively compared to its counterparts .
Properties
CAS No. |
54340-60-2 |
---|---|
Molecular Formula |
C24H29Br2ClN2O4 |
Molecular Weight |
604.8 g/mol |
IUPAC Name |
[4-[[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]carbamoyl]-2-methoxyphenyl] acetate;hydrochloride |
InChI |
InChI=1S/C24H28Br2N2O4.ClH/c1-15(29)32-21-10-9-16(12-22(21)31-3)24(30)27-23-17(11-18(25)13-20(23)26)14-28(2)19-7-5-4-6-8-19;/h9-13,19H,4-8,14H2,1-3H3,(H,27,30);1H |
InChI Key |
GOPILTWRTSSNPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC.Cl |
Related CAS |
54340-61-3 (Parent) |
Origin of Product |
United States |
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